Kojic acid

Overview

Description

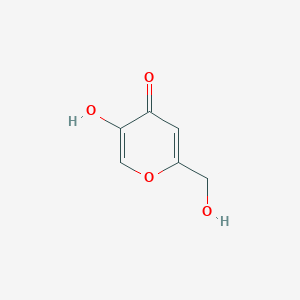

Kojic acid (5-hydroxy-2-hydroxymethyl-4-pyrone) is a γ-pyrone derivative naturally produced by fungi such as Aspergillus, Penicillium, and Mucor via aerobic fermentation of carbohydrates . Industrially, it is biosynthesized using Aspergillus species due to their high yield efficiency . Its structure enables chelation of metal ions, particularly copper in the tyrosinase active site, making it a potent inhibitor of melanin synthesis . Widely used in cosmetics as a skin-lightening agent, it also serves as a preservative in food and a precursor for synthesizing derivatives with enhanced stability and solubility .

Preparation Methods

Microbial Fermentation: The Dominant Industrial Production Method

Strain Selection and Genetic Characteristics

The Aspergillus genus, particularly A. oryzae and A. flavus, accounts for 89% of industrial kojic acid production . Comparative studies show:

Table 1: this compound production by fungal strains

| Strain | Substrate | Yield (g/L) | Fermentation Type |

|---|---|---|---|

| A. oryzae KA2308 | Glucose | 49.0 | Submerged |

| A. flavus S33-27 | Corn starch | 65.3 | Submerged |

| A. rouxii TISTR3182 | Rice | 1.54 | Solid-state |

Genomic analysis reveals that high-yield strains possess amplified copies of the kojA gene cluster, which encodes glucose dehydrogenase and pyrone synthase critical for converting glucose to this compound . However, industrial strains like A. oryzae 2336 show reduced aflatoxin production compared to wild-type A. flavus, making them preferable for pharmaceutical applications .

Substrate Optimization Strategies

Glucose remains the optimal carbon source, achieving 49 g/L this compound in submerged fermentation . However, cost reduction drives innovation in alternative substrates:

-

Rice bran hydrolysis : Provides 38.6 g/L reducing sugars, yielding 1.54 g/L this compound in solid-state fermentation

-

Molasses pretreatment : Dilution to 15°Brix with acid hydrolysis increases sugar availability, yielding 53.5 g/L

-

Corn starch conversion : Dual enzymatic (α-amylase + glucoamylase) liquefaction achieves 92% glucose conversion rate

Table 2: Carbon source impact on this compound yield

| Carbon Source | Concentration (g/L) | Yield (g/L) | Strain |

|---|---|---|---|

| Glucose | 100 | 49.0 | A. oryzae KA2308 |

| Sucrose | 100 | 38.0 | A. flavus S33-27 |

| Rice starch | 150 | 1.54 | A. rouxii TISTR3182 |

Solid-State vs. Submerged Fermentation: Technological Comparison

Submerged Fermentation Parameters

Industrial-scale reactors (50–100 m³) employ these optimized conditions:

-

pH control : Maintained at 5.0–5.5 using automated NH<sub>4</sub>OH addition

-

Aeration rate : 1.5 vvm with dissolved oxygen >30% saturation

-

Trace elements : Fe<sup>2+</sup> (0.01 g/L) and Zn<sup>2+</sup> (0.005 g/L) enhance enzyme activity

A typical production cycle achieves peak this compound concentration (49 g/L) at 144 hours, with glucose conversion efficiency reaching 0.49 g/g .

Solid-State Fermentation Advancements

Recent developments using rice bran demonstrate:

-

Inoculum preparation : 10<sup>6</sup> spores/g substrate from 6-day PDA cultures

-

Moisture control : 60–65% initial moisture with humidity-regulated incubation

-

Gas exchange : Intermittent stirring (every 48 hours) maintains aerobic conditions

Comparative analysis shows 23% higher oxygen transfer rates in solid-state systems versus submerged reactors, though yields remain lower (1.54 vs. 49 g/L) .

Critical Process Parameters and Optimization

Nitrogen Source Modulation

Ammonium nitrate (0.389 N/L) maximizes yield at 27.0 g/L, while organic nitrogen sources like peptone divert metabolism toward biomass . The C/N ratio of 35:1 optimally balances growth and production phases .

Temperature-Phased Control

A two-stage temperature strategy improves yields:

-

Growth phase (0–72 h) : 30°C for mycelial propagation

-

Production phase (72–144 h) : 25°C to extend this compound synthesis

This approach reduces byproduct formation by 18% compared to constant-temperature fermentation .

Oxygen Transfer Dynamics

In 50-L bioreactors, k<sub>L</sub>a values >120 h<sup>-1</sup> are critical for maintaining productivity. Impeller tip speeds of 2.5 m/s achieve optimal mixing without shear damage to fungal pellets .

Downstream Processing and Purification

Primary Recovery Techniques

Industrial-scale processes employ:

-

Rotary evaporation : 70–80°C water bath concentrates broth 5×

-

Crystallization : 2°C chilling for 48 hours yields 79% recovery

-

Activated carbon treatment : 3% (w/v) at pH 3.5 removes 77% pigments

Table 3: Purification stage efficiencies

| Step | Purity Increase | Yield Loss |

|---|---|---|

| Rotary evaporation | 12% → 45% | 8% |

| Freeze crystallization | 45% → 79% | 15% |

| Ion-exchange | 79% → 98% | 9% |

Advanced Purification Methods

Cation-exchange chromatography using Dowex 50WX4 resin achieves 98% purity, though scaling remains challenging due to resin fouling . Emerging techniques like membrane-assisted crystallization show potential for 92% recovery in pilot studies .

Chemical Reactions Analysis

Types of Reactions: Mozavaptan undergoes various chemical reactions, including:

Oxidation: Mozavaptan can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert Mozavaptan into reduced forms.

Substitution: Substitution reactions can occur at specific positions on the Mozavaptan molecule, leading to the formation of substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product

Major Products Formed:

Scientific Research Applications

Cosmetic Applications

1.1 Skin Lightening and Hyperpigmentation Treatment

Kojic acid is widely recognized for its effectiveness as a skin-lightening agent. It works by inhibiting tyrosinase activity, thereby reducing melanin synthesis. Numerous studies have demonstrated its efficacy in treating conditions like melasma and other forms of hyperpigmentation.

- Clinical Studies:

- A study involving 60 patients compared the effects of a 0.75% this compound cream with a 4% hydroquinone cream. Results indicated that the combination of this compound and hydroquinone offered superior depigmenting effects compared to either treatment alone .

- Another clinical trial using hyperspectral imaging showed significant improvements in skin pigmentation after treatment with this compound formulations, confirming its effectiveness in reducing hyperpigmentation .

1.2 Formulations and Innovations

Recent advancements include the development of novel formulations such as nanoemulsions and liposomes to enhance the stability and penetration of this compound in the skin. These formulations aim to improve the bioavailability of this compound, making it more effective in cosmetic applications .

Pharmaceutical Applications

2.1 Antimicrobial Properties

This compound exhibits notable antimicrobial and antifungal activities, making it valuable in pharmaceutical applications. It has been shown to enhance the efficacy of antifungal agents like amphotericin B and strobilurin, targeting fungal oxidative systems .

- Research Findings:

2.2 Antioxidant and Anti-inflammatory Effects

This compound also possesses antioxidant properties that can protect cells from oxidative stress. This characteristic is beneficial not only in cosmetic products but also in therapeutic formulations aimed at reducing inflammation and promoting skin health .

Food Industry Applications

This compound is utilized as a food preservative due to its ability to inhibit enzymatic browning caused by tyrosinase activity. This property is particularly valuable in maintaining the quality and appearance of food products.

- Usage Examples:

Data Tables

Mechanism of Action

Mozavaptan exerts its effects by antagonizing the binding of arginine vasopressin to vasopressin receptors, specifically the V2 receptors located on renal collecting duct cells. This prevents the insertion of aquaporins into the cell membrane, thereby inhibiting water reabsorption and promoting aquaresis (excretion of water without electrolyte loss). This mechanism is particularly useful in treating conditions characterized by fluid retention .

Comparison with Similar Compounds

Tyrosinase Inhibition Potency

Kojic acid is a benchmark for tyrosinase inhibitors, but multiple compounds exhibit superior or comparable activity:

Notes:

- Hydroquinone, though potent, is restricted due to cytotoxicity, whereas this compound derivatives like HPP2 glycosides balance efficacy and safety .

- Synthetic hybrids (e.g., this compound-FWY-NH₂, IC₅₀ = 2.2 µM) show 42.7× greater inhibition than this compound (IC₅₀ = 94 µM) .

Molecular Docking and Binding Interactions

This compound binds tyrosinase via 5-hydroxyl and 4-carbonyl groups, forming copper chelates . Comparative docking studies reveal:

Insights : Derivatives with extended hydrophobic interactions or additional hydroxyl groups (e.g., compound 8 in ) may improve binding but require toxicity validation.

Toxicity Profile

- This compound esters (e.g., KAE-NA) exhibit lower cytotoxicity than this compound in zebrafish models .

- UOSC-1,2,8,10,13,14 inhibit fungal tyrosinase more effectively than this compound but lack in vivo toxicity data .

- Compound 3 (glycosylated this compound) shows reduced activity, emphasizing the necessity of free hydroxyl groups for efficacy .

Biological Activity

Kojic acid, a naturally occurring compound derived from fungi, has garnered significant attention in both cosmetic and pharmaceutical fields due to its diverse biological activities. This article explores the various biological effects of this compound, focusing on its mechanisms of action, therapeutic applications, and safety profiles based on recent research findings.

This compound primarily functions as a tyrosinase inhibitor , which is crucial for melanin production in the skin. By inhibiting this enzyme, this compound effectively reduces hyperpigmentation and is widely used in skin-lightening products. The compound's mechanism involves binding to the active site of tyrosinase, thereby regulating melanogenesis and promoting the scavenging of free radicals .

Additionally, this compound exhibits several other biological activities:

- Antioxidant Activity : this compound acts as a free radical scavenger, which helps mitigate oxidative stress in cells .

- Antimicrobial Properties : It has demonstrated effectiveness against various bacteria and fungi, making it a potential agent for treating infections .

- Anti-inflammatory Effects : this compound can modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory skin conditions .

- Antitumor Activity : Some studies indicate that this compound and its derivatives may possess cytotoxic effects against cancer cell lines, including melanoma and breast cancer .

2. Therapeutic Applications

This compound's diverse biological activities have led to various applications:

- Cosmetic Use : this compound is primarily used as a skin-lightening agent in cosmetic formulations due to its ability to reduce melanin production.

- Pharmaceutical Applications : Its antimicrobial and anti-inflammatory properties make it suitable for developing topical treatments for skin infections and inflammatory conditions.

- Potential Antidiabetic Effects : Some derivatives of this compound have shown promise as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose metabolism .

3. Safety and Toxicological Profile

Research on the safety of this compound has yielded mixed results. While it is generally considered safe for topical use at concentrations typically found in cosmetics (up to 1%) , higher doses have raised concerns regarding potential toxic effects:

- Thyroid Effects : Studies have indicated that high doses of this compound can lead to thyroid hyperplasia and adenomas in rodent models, suggesting a need for caution regarding systemic exposure .

- Carcinogenic Potential : Although classified as a non-genotoxic carcinogen in some studies, prolonged exposure at high concentrations has been associated with tumor promotion in animal models .

Table 1: Summary of Biological Activities of this compound

Case Study Example

A clinical study evaluated the efficacy of a cream containing 1% this compound combined with licorice extract on patients with hyperpigmentation. Results showed significant improvement in skin tone after 12 weeks of treatment, highlighting its effectiveness as a topical agent for managing skin discoloration .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying kojic acid in microbial fermentation broths?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) for precise quantification, validated against standard calibration curves. Fermentation samples should be pre-treated via centrifugation and filtration to remove biomass interference. Include triplicate measurements and statistical validation (e.g., relative standard deviation <5%) .

- Key Considerations : Ensure pH stability during sample preparation, as this compound degrades under alkaline conditions. Reference protocols from established microbial metabolite studies for reproducibility .

Q. How can researchers standardize tyrosinase inhibition assays to evaluate this compound’s depigmenting efficacy?

- Methodology : Use mushroom tyrosinase (EC 1.14.18.1) in a spectrophotometric assay with L-DOPA as a substrate. Include a negative control (solvent-only) and a positive control (e.g., 100 μM this compound). Measure absorbance at 475 nm and calculate IC50 values via nonlinear regression. Validate results with ANOVA to confirm statistical significance (p < 0.05) .

- Key Considerations : Account for enzyme batch variability by normalizing activity against a reference inhibitor. Optimize reaction pH (6.8–7.0) to mimic physiological conditions .

Q. What parameters are critical for optimizing this compound production in Aspergillus strains?

- Methodology : Use a central composite design (CCD) to test variables such as carbon source (e.g., glucose concentration), nitrogen ratio, pH, and aeration rate. Monitor this compound yield via HPLC and biomass via dry cell weight. Apply response surface methodology (RSM) to identify optimal conditions .

- Key Considerations : Avoid iron-rich media, as Fe³⁺ inhibits this compound biosynthesis. Validate strain stability over sequential subcultures .

Advanced Research Questions

Q. How do enzymatic and chemical synthesis methods compare for producing this compound esters?

- Methodology : For enzymatic synthesis, use immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems at 50–60°C. For chemical synthesis, employ acyl chlorides with pyridine catalysis. Compare yields, enantiomeric purity (via chiral HPLC), and environmental impact (E-factor calculations). Prioritize lipase reusability (>10 cycles) for scalability .

- Key Contradictions : Enzymatic methods achieve higher regioselectivity but face cost barriers in lipase immobilization. Chemical methods offer faster kinetics but generate toxic waste .

Q. What computational strategies can elucidate this compound’s mechanism of action across multiple protein targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with tyrosinase, NF-κB, and HIF-1α. Validate via molecular dynamics simulations (GROMACS) to assess stability. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines to identify pathway enrichment .

- Limitations : In silico predictions require experimental validation (e.g., SPR binding assays) due to false positives in docking studies .

Q. How can structure-activity relationship (SAR) studies improve this compound derivatives’ anticancer efficacy?

- Methodology : Synthesize derivatives via acylation or halogenation (e.g., chlorothis compound) and test cytotoxicity against melanoma (A375) and hepatocellular carcinoma (HepG2) cells. Use MTT assays and correlate results with logP values and electronic descriptors (Hammett constants). Apply QSAR models to predict bioactivity .

- Key Findings : Chlorinated derivatives show enhanced membrane permeability but may increase hepatotoxicity risks .

Q. What experimental designs resolve contradictions in this compound’s cytotoxicity across cell lines?

- Methodology : Conduct comparative studies with standardized protocols:

Use identical passage numbers and culture conditions (e.g., RPMI-1640 + 10% FBS).

Normalize results to cell viability controls (e.g., untreated cells vs. cisplatin-treated).

Validate apoptosis via flow cytometry (Annexin V/PI staining) and ROS assays .

- Data Reconciliation : Discrepancies may arise from cell-specific uptake efficiency or metabolic pathways .

Q. How can mutagenesis strategies enhance this compound yield in industrial strains?

- Methodology : Apply UV irradiation (254 nm, 30–60s) or NTG (1 mg/mL, 30 min) to Aspergillus oryzae spores. Screen mutants via high-throughput microtiter plate fermentation. Validate genomic changes via whole-genome sequencing to identify mutations in pksJ (polyketide synthase) or creA (carbon catabolite repression) genes .

- Innovation : Atmospheric room-temperature plasma (ARTP) mutagenesis offers higher mutation rates without hazardous waste .

Q. Methodological Guidance

Q. What spectroscopic techniques are essential for characterizing novel this compound derivatives?

- Protocols :

¹H NMR : Confirm esterification via shifts in the C-7 hydroxyl group (δ 4.5–5.5 ppm).

Elemental Analysis : Validate purity (>95%) with ≤0.3% deviation from theoretical values.

FT-IR : Identify carbonyl stretches (C=O at 1700–1750 cm⁻¹) for acylated derivatives .

- Reporting Standards : Follow Beilstein Journal guidelines for compound characterization .

Q. How can researchers design experiments to evaluate this compound’s synergistic effects with other depigmenting agents?

- Design : Use a checkerboard assay to determine fractional inhibitory concentration (FIC) indices for combinations with arbutin or vitamin C. Assess synergy (FIC ≤0.5) via isobologram analysis. Include cytotoxicity controls to rule out additive toxicity .

- Statistical Analysis : Apply the Chou-Talalay method to quantify synergy-compound interactions .

Properties

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJNERDRQOWKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040236 | |

| Record name | Kojic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone | |

CAS No. |

501-30-4 | |

| Record name | Kojic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kojic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kojic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kojic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-hydroxymethyl-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KOJIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K23F1TT52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153.5 °C, 161 °C | |

| Record name | Kojic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.